4-Chloronaphthalene-1-sulfonamide 4-Chloronaphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 6292-61-1
VCID: VC7822265
InChI: InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14)
SMILES: C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

4-Chloronaphthalene-1-sulfonamide

CAS No.: 6292-61-1

Cat. No.: VC7822265

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloronaphthalene-1-sulfonamide - 6292-61-1

Specification

CAS No. 6292-61-1
Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name 4-chloronaphthalene-1-sulfonamide
Standard InChI InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14)
Standard InChI Key YQXWHPSJAYLYED-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structural Properties

4-Chloronaphthalene-1-sulfonamide features a naphthalene ring system substituted with a chlorine atom at the 4-position and a sulfonamide group at the 1-position. Its IUPAC name is 4-chloro-1-naphthalenesulfonamide, and it exhibits the following characteristics:

PropertyValueSource
Molecular FormulaC10H8ClNO2S\text{C}_{10}\text{H}_8\text{ClNO}_2\text{S}
Molecular Weight241.69 g/mol
Melting Point185–186°C
SolubilityLow in water; soluble in DMSO
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N

The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) contributes to hydrogen-bonding interactions, while the chlorine atom enhances lipophilicity, influencing bioavailability .

Synthesis and Industrial Production

The synthesis typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with ammonia or primary amines under controlled conditions:

C10H6ClSO2Cl+2NH3C10H8ClNO2S+NH4Cl\text{C}_{10}\text{H}_6\text{ClSO}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{C}_{10}\text{H}_8\text{ClNO}_2\text{S} + \text{NH}_4\text{Cl}

Key steps include:

  • Sulfonylation: Reacting naphthalene with chlorosulfonic acid to form sulfonyl chloride intermediates .

  • Amination: Treating the intermediate with aqueous ammonia at pH 6–10 to yield the sulfonamide .

Industrial-scale production employs continuous flow reactors to improve yield (up to 93%) and reduce reaction times. Major suppliers include Shanghai Haohong Pharmaceutical Co., Ltd. and Shaanxi Xihua Chemical Industry Co., Ltd., which list the compound for research applications .

Pharmacological Applications

DerivativeTarget BacteriaMIC (µg/mL)Binding Affinity (kcal/mol)Source
4-Chloro-NN-benzylE. coli, B. subtilis50–150-8.1
NN-butylMRSA100-7.8

Hybrid derivatives incorporating naphthalene sulfonamides show enhanced penetration through bacterial membranes due to increased lipophilicity .

Enzyme Inhibition

The compound’s sulfonamide group binds to carbonic anhydrase isoforms (e.g., CA-II and CA-IX), making it a candidate for anticancer therapies. Computational docking studies predict a binding free energy of -7.2 kcal/mol against CA-IX .

Study ModelToxicity EndpointResultSource
In vitro (human cells)LC50 (24 h)250 µM
In vivo (rats)LD50 (oral)1,200 mg/kg

Notably, substitutions at the NN-position reduce toxicity. For example, NN-benzyl derivatives exhibit lower cytotoxicity (LC50: 500 µM) .

Industrial and Research Applications

Material Science

The compound serves as a precursor for photoactive polymers and metal-organic frameworks (MOFs). Its rigid aromatic structure enhances thermal stability in polymer matrices .

Drug Development

4-Chloronaphthalene-1-sulfonamide is a scaffold for hybrid drugs combining sulfonamide and quinoline pharmacophores. Recent candidates show dual activity against Plasmodium falciparum (IC50: 0.8 µM) and Mycobacterium tuberculosis (IC50: 1.2 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator